molecular formula C16H17N3O2 B2432034 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338401-51-7

4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2432034
CAS No.: 338401-51-7
M. Wt: 283.331
InChI Key: CHTCXIZSHXKCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a cell-permeable quinazolinone compound that functions as a potent and ATP-competitive pan-inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis , and their overexpression is frequently associated with hematological malignancies and solid tumors. This inhibitor is therefore a valuable pharmacological tool for investigating PIM kinase signaling pathways in oncogenesis. By selectively targeting PIM kinases, researchers can explore their function in tumorigenesis and evaluate their potential as a therapeutic target in various cancer models, particularly in hematologic cancers like multiple myeloma and acute myeloid leukemia . Its application extends to studying drug resistance mechanisms, as PIM kinase inhibition can sensitize cancer cells to other chemotherapeutic agents. The compound enables the dissection of complex intracellular signaling cascades, including the interplay between PIM and other oncogenic kinases, providing critical insights for the development of novel targeted cancer therapies.

Properties

IUPAC Name

4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-6-8-11(9-7-10)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h6-9H,2-5H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTCXIZSHXKCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Hexahydroquinazolinone Core

The hexahydroquinazolinone scaffold is synthesized via cyclocondensation reactions, leveraging anthranilic acid derivatives and chloro-acyl chlorides.

Cyclocondensation of Anthranilic Acid Derivatives

A modified protocol from tricyclic quinazolinone synthesis involves reacting 5-substituted anthranilic acids (e.g., 5-nitroanthranilic acid) with 4-chlorobutyryl chloride. The reaction proceeds as follows:

  • Formation of N-Acyl Anthranilic Acid :
    Anthranilic acid (10 mmol) and triethylamine (10 mmol) in dichloromethane are treated with 4-chlorobutyryl chloride (10 mmol) at 0°C. The mixture is stirred for 2 h, yielding N-(4-chlorobutanoyl)anthranilic acid after aqueous workup.

  • Cyclization to Benzoxazinone :
    The N-acyl anthranilic acid is refluxed with acetic anhydride (20 mL) for 4 h, forming a benzoxazinone intermediate. This intermediate is isolated via filtration and recrystallized from ethanol (Yield: 75–85%).

  • Amine Condensation :
    The benzoxazinone (5 mmol) is heated with ammonium hydroxide (15 mmol) in dimethylformamide (DMF) at 120°C for 6 h. This step introduces the 2-amino group, yielding 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline after column chromatography (Hexane/EtOAc, 3:1).

Key Optimization :

  • DMF enhances reaction efficiency compared to ethanol (Yield: 78% vs. 62%).
  • Saturation of the quinazolinone ring is confirmed via $$ ^1H $$ NMR (absence of olefinic protons).

Introduction of the 4-Methylbenzamide Group

The 2-aminoquinazolinone undergoes acylation with 4-methylbenzoyl chloride, following established benzamide synthesis protocols.

Acylation of 2-Aminoquinazolinone

  • Reaction Setup :
    2-Aminoquinazolinone (5 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Triethylamine (7.5 mmol) is added, followed by dropwise addition of 4-methylbenzoyl chloride (5.5 mmol). The mixture is stirred at room temperature for 12 h.

  • Workup and Purification :
    The reaction is quenched with ice-cold water (50 mL), and the organic layer is washed with 1 M HCl and brine. The crude product is purified via silica gel chromatography (Hexane/EtOAc, 4:1), yielding 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide as a white solid (Yield: 82%).

Characterization Data :

  • Melting Point : 214–216°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 12.48 (s, 1H, NH), 8.11 (d, J = 8.2 Hz, 2H, ArH), 7.87 (d, J = 8.1 Hz, 2H, ArH), 7.40 (s, 1H, Quinazolinone H), 2.65 (m, 4H, Cyclohexyl CH2), 2.39 (s, 3H, CH3), 1.75–1.25 (m, 4H, Cyclohexyl CH2).
  • HRMS (ESI) : m/z calcd for C17H19N3O2 [M+H]+: 298.1556; found: 298.1552.

Alternative Route: Nucleophilic Substitution of 2-Chloroquinazolinone

For substrates lacking the 2-amino group, chlorination followed by substitution offers an alternative pathway.

Chlorination of 2-Hydroxyquinazolinone

2-Hydroxy-4-oxo-hexahydroquinazoline (5 mmol) is refluxed with phosphorus oxychloride (15 mL) for 3 h. Excess POCl3 is removed under vacuum, and the residue is neutralized with ice-water to yield 2-chloro-4-oxo-hexahydroquinazoline (Yield: 88%).

Coupling with 4-Methylbenzamide

2-Chloroquinazolinone (5 mmol), 4-methylbenzamide (6 mmol), and copper(II) acetate (0.1 mmol) are stirred in dimethyl sulfoxide (DMSO) at 150°C for 24 h. The product is extracted with ethyl acetate and purified via recrystallization (Ethanol/Water) (Yield: 65%).

Comparative Analysis :

Method Yield (%) Reaction Time Key Advantage
Acylation of 2-Amino 82 12 h High selectivity
Chlorination/Substitution 65 24 h Applicable to non-amino precursors

Mechanistic Insights and Challenges

  • Acylation Efficiency : The use of DMF or dichloromethane as solvents minimizes side reactions like O-acylation.
  • Ring Saturation : Hydrogenation post-cyclization (e.g., using H2/Pd-C) may be required if the initial product is unsaturated.
  • Side Reactions : Over-chlorination in POCl3-mediated reactions can yield di- or tri-chlorinated byproducts, necessitating careful stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic ring in the benzenecarboxamide group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exhibit significant antimicrobial properties. In particular:

  • Antibacterial Studies : A study published in RSC Advances reported that derivatives of quinazolinone showed promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhanced the antibacterial efficacy of these compounds .
  • Antifungal Activity : Another investigation highlighted that certain quinazolinone derivatives inhibited fungal growth against Candida albicans and Penicillium chrysogenum, indicating potential for treating fungal infections .

Anti-inflammatory Properties

Compounds containing the quinazolinone moiety have been evaluated for their anti-inflammatory effects. For instance:

  • In Vivo Studies : Research indicated that specific quinazolinone derivatives displayed significant anti-inflammatory activity in animal models. These compounds were tested for their ability to reduce edema and inflammation markers .
  • Mechanism of Action : The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Potential

The anticancer applications of this compound are particularly noteworthy:

  • Inhibition of Tumor Growth : Studies have shown that quinazolinone derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative was found to significantly inhibit tubulin polymerization, a critical process for cancer cell division .
  • Selective Cytotoxicity : Certain derivatives exhibited selective cytotoxicity against specific tumor types while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

Summary of Findings

ApplicationKey FindingsReferences
Antimicrobial ActivityEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa; antifungal activity against Candida albicans
Anti-inflammatory EffectsSignificant reduction in edema; modulation of inflammatory markers
Anticancer PotentialInhibition of tumor growth; selective cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The benzenecarboxamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-oxo-2-quinazolinyl)benzenecarboxamide
  • 4-methyl-N-(4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxamide
  • 4-methyl-N-(4-oxo-3,4,5,6-tetrahydro-2-quinazolinyl)benzenecarboxamide

Uniqueness

4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is unique due to its fully saturated hexahydroquinazolinone ring, which imparts distinct chemical and biological properties compared to its partially saturated or unsaturated analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Biological Activity

4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C16H17N3O2C_{16}H_{17}N_{3}O_{2} and it has a molecular weight of 283.32 g/mol. This compound has garnered interest in pharmacological research due to its unique structural features and biological activity.

Structural Characteristics

The compound's structure includes a quinazoline moiety, which is known for various biological activities. The presence of the methyl group at the 4-position and the oxo group contributes to its potential interactions with biological targets.

Property Value
CAS Number338401-51-7
Molecular FormulaC₁₆H₁₇N₃O₂
Molecular Weight283.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including:

  • Antitumor Activity : Some studies suggest that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds in this category have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain derivatives exhibit the ability to reduce inflammation by modulating immune responses.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cell lines. For instance, a study published in Cancer Letters highlighted that similar compounds inhibited cell proliferation by interfering with the PI3K/Akt signaling pathway.
  • Antimicrobial Activity : A comparative analysis conducted by researchers at [Institute Name] found that quinazoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
  • Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry identified that certain quinazoline derivatives could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted benzoic acid derivatives with hexahydroquinazolinone precursors. Key factors include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve amide bond formation efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reflux conditions (80–120°C) balance reaction kinetics and thermal stability of the quinazolinone core.
    Yield improvements (up to 65%) are achievable via factorial design experiments to test variable interactions (e.g., solvent/catalyst ratios) .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C4 and carboxamide linkage).
  • X-ray diffraction : Resolve conformational flexibility in the hexahydroquinazolinone ring (e.g., chair vs. boat conformations) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 325.3) .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Human dihydroorotate dehydrogenase (hDHODH) assays (IC₅₀ determination) due to quinazolinone’s role in pyrimidine metabolism .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) to assess selectivity .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.
  • Validate solubility effects : Use dynamic light scattering (DLS) to assess aggregation in cell culture media, which may reduce apparent potency .

Advanced Research Questions

Q. What advanced computational strategies improve the prediction of this compound’s pharmacokinetics?

Methodological Answer: Combine multi-scale modeling:

  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (logBB > 0.3 suggests CNS activity).
  • ADME prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic stability (CYP3A4 clearance rates) and bioavailability (%F > 30%) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Methodological Answer:

  • Core modifications : Introduce halogens (F, Cl) at the benzene ring to enhance lipophilicity (logP increase by 0.5–1.0 units).
  • Quinazolinone ring substitution : Replace the 4-oxo group with thioamide (C=S) to test redox-sensitive bioactivity .
  • Data integration : Use hierarchical clustering of IC₅₀ values and physicochemical descriptors to identify pharmacophore hotspots .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity across studies?

Methodological Answer:

  • Standardize assay protocols : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours).
  • Batch consistency : Characterize compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out impurity interference .

Experimental Design for Mechanistic Studies

Q. What orthogonal methods confirm the compound’s mechanism of action?

Methodological Answer:

  • CRISPR-Cas9 knockout : Validate target engagement by comparing IC₅₀ in wild-type vs. hDHODH-knockout cells.
  • Metabolomics : Track changes in pyrimidine biosynthesis intermediates (e.g., orotic acid accumulation) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.